Ilaprazole
Vue d'ensemble
Description
Ilaprazole is a proton pump inhibitor used in the treatment of dyspepsia, peptic ulcer disease, gastroesophageal reflux disease, and duodenal ulcer . It is known for its ability to inhibit gastric acid secretion by targeting the H+/K+ ATPase enzyme in the stomach lining . This compound is available in various strengths, including 5, 10, and 20 milligrams .
Applications De Recherche Scientifique
Ilaprazole has a wide range of scientific research applications, including:
Mécanisme D'action
Target of Action
Ilaprazole is a proton pump inhibitor (PPI) . Its primary target is the H+/K+ ATPase enzyme , also known as the proton pump, located in the gastric parietal cells . This enzyme plays a crucial role in the final step of gastric acid secretion .
Mode of Action
This compound exerts its therapeutic effect by selectively and irreversibly blocking the proton pump . This inhibition prevents the exchange of H+ ions with K+ ions, thereby suppressing gastric acid secretion . The suppression of gastric acid secretion helps in the treatment of conditions like gastroesophageal reflux disease (GERD), peptic ulcer disease (PUD), and duodenal ulcer .
Biochemical Pathways
This compound undergoes several metabolic pathways. The major metabolic pathway is sulfoxide reduction to this compound sulfide, which occurs in human liver microsomes . Other pathways include monooxidation and sulfoxide oxidation . The metabolism of this compound is mainly mediated by CYP450 .
Pharmacokinetics
The pharmacokinetics of this compound are characterized by its absorption, distribution, metabolism, and excretion (ADME) properties. It’s known that this compound can cause an increase in the absorption of certain drugs, resulting in an increased serum concentration and potentially a worsening of adverse effects .
Result of Action
The inhibition of gastric acid secretion by this compound leads to an increase in gastric pH, which alleviates symptoms and promotes healing in acid-related disorders . Clinical studies show that this compound is at least as potent a PPI as omeprazole when taken in equivalent doses . It has been found to significantly prevent the development of reflux esophagitis .
Action Environment
The action of this compound, like other PPIs, is influenced by the environment of the stomach. In the weakly acidic environment of the duodenum (pH ≈ 5.6), PPIs become unprotonated and can be effectively absorbed through enterocytes . After absorption, this compound is transported through the blood system to the canaliculi of parietal cells, where it accumulates .
Analyse Biochimique
Biochemical Properties
Ilaprazole plays a crucial role in biochemical reactions by selectively and irreversibly inhibiting the proton pump (H+/K±ATPase) in gastric parietal cells . This inhibition prevents the final step in gastric acid production, leading to a significant reduction in acid secretion. This compound interacts with various enzymes and proteins, including cytochrome P450 enzymes such as CYP3A4, which is involved in its metabolism . The interaction with CYP3A4 is essential for the clearance of this compound from the body, highlighting its role in drug metabolism and potential drug-drug interactions .
Cellular Effects
This compound exerts its effects on various types of cells, primarily targeting gastric parietal cells where it inhibits the H+/K±ATPase enzyme . This inhibition leads to a decrease in gastric acid secretion, which can influence cell signaling pathways and gene expression related to acid production and secretion. Additionally, this compound’s impact on cellular metabolism includes altering the pH balance within the stomach, which can affect the overall cellular environment and function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the H+/K±ATPase enzyme in gastric parietal cells, leading to irreversible inhibition . This binding prevents the enzyme from transporting hydrogen ions into the stomach lumen, thereby reducing acid secretion. This compound’s action is independent of the CYP2C19 enzyme, which differentiates it from other PPIs and contributes to its unique pharmacokinetic profile . The inhibition of H+/K±ATPase by this compound is a key factor in its therapeutic efficacy for acid-related diseases .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability and sustained efficacy over time. Studies have shown that this compound maintains its acid-suppressive effects for an extended period, providing long-lasting relief from acid-related symptoms . The degradation of this compound is minimal, ensuring its effectiveness throughout the treatment duration. Long-term studies have indicated that this compound does not significantly degrade in vitro or in vivo, maintaining its therapeutic potential .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Lower doses of this compound effectively reduce gastric acid secretion without causing significant adverse effects . Higher doses may lead to toxic effects, including gastrointestinal disturbances and potential liver toxicity . The threshold for adverse effects is dose-dependent, and careful dosage management is essential to maximize therapeutic benefits while minimizing risks .
Metabolic Pathways
This compound undergoes metabolism primarily through sulfoxide reduction to this compound sulfide, rather than sulfoxide oxidation . This metabolic pathway is catalyzed mainly by CYP3A4, highlighting the enzyme’s role in this compound clearance . The metabolites of this compound, including this compound sulfide and its oxidative products, are excreted in urine and feces . The nonenzymatic reduction of this compound is a significant pathway, contributing to its overall metabolic profile .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It selectively accumulates in gastric parietal cells, where it exerts its inhibitory effects on the H+/K±ATPase enzyme . The distribution of this compound is influenced by its physicochemical properties, including its partition coefficient and particle size . These properties facilitate its effective localization and accumulation in target tissues, enhancing its therapeutic efficacy .
Subcellular Localization
This compound’s subcellular localization is primarily within the gastric parietal cells, where it targets the H+/K±ATPase enzyme . The compound’s structure allows it to interact with specific compartments within the cells, ensuring its precise action on the proton pump. Post-translational modifications and targeting signals may also play a role in directing this compound to its site of action, optimizing its inhibitory effects on acid secretion .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ilaprazole is synthesized through a series of chemical reactions involving the formation of a thioether intermediate . The synthetic route typically involves the following steps:
Formation of the Thioether Intermediate: This step involves the reaction of 4-methoxy-3-methyl-2-pyridinylmethyl chloride with sodium sulfide to form the thioether intermediate.
Oxidation: The thioether intermediate is then oxidized using hydrogen peroxide to form the sulfoxide derivative.
Cyclization: The sulfoxide derivative undergoes cyclization with 1H-pyrrole-1-carboxamide to form this compound.
Industrial Production Methods
The industrial production of this compound involves the same synthetic route but on a larger scale. The process is optimized to ensure high yield, low cost, and minimal environmental impact. The method does not require special equipment and avoids the use of toxic solvents like chloroform .
Analyse Des Réactions Chimiques
Types of Reactions
Ilaprazole undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized by hydrogen peroxide, leading to the formation of degradation products.
Reduction: The sulfoxide group in this compound can be reduced back to the thioether form under certain conditions.
Substitution: This compound can undergo substitution reactions, particularly at the pyridine and benzimidazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various degradation products and intermediates that can be further processed to obtain this compound .
Comparaison Avec Des Composés Similaires
Ilaprazole is compared with other proton pump inhibitors such as omeprazole, esomeprazole, and lansoprazole . Some of the unique features of this compound include:
Extended Plasma Half-Life: This compound has a longer plasma half-life compared to other proton pump inhibitors, leading to prolonged acid suppression.
Similar Compounds
- Omeprazole
- Esomeprazole
- Lansoprazole
- Rabeprazole
- Pantoprazole
This compound stands out due to its unique pharmacokinetic and pharmacodynamic properties, making it a valuable option for the treatment of gastric acid-related disorders.
Propriétés
IUPAC Name |
2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfinyl]-6-pyrrol-1-yl-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-13-17(20-8-7-18(13)25-2)12-26(24)19-21-15-6-5-14(11-16(15)22-19)23-9-3-4-10-23/h3-11H,12H2,1-2H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRXCXABAPSOCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)N4C=CC=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870115 | |
Record name | Ilaprazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10870115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172152-36-2 | |
Record name | Ilaprazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=172152-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ilaprazole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172152362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ilaprazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11964 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ilaprazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10870115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ILAPRAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/776Q6XX45J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.